
N,N,N-Triethylpropan-1-aminium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,N-Triethylpropan-1-aminium chloride: is a quaternary ammonium compound. Quaternary ammonium compounds are known for their wide range of applications, particularly in the fields of chemistry and biology. This compound is characterized by the presence of three ethyl groups attached to the nitrogen atom, making it a positively charged ion, paired with a chloride anion.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N,N-Triethylpropan-1-aminium chloride typically involves the alkylation of a tertiary amine. One common method is the reaction of triethylamine with 1-chloropropane under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, and the mixture is heated to facilitate the reaction. The product is then purified through crystallization or distillation.
Industrial Production Methods: On an industrial scale, the production of this compound can involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures high efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production process.
Análisis De Reacciones Químicas
Types of Reactions: N,N,N-Triethylpropan-1-aminium chloride can undergo various chemical reactions, including:
Substitution Reactions: The chloride ion can be substituted by other nucleophiles, leading to the formation of different quaternary ammonium salts.
Oxidation and Reduction Reactions: Although less common, the compound can participate in redox reactions under specific conditions.
Complex Formation: It can form complexes with various anions and cations, which can be useful in different chemical processes.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, potassium iodide, and other nucleophiles. The reactions are typically carried out in aqueous or organic solvents at moderate temperatures.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products:
Substitution Reactions: The major products are different quaternary ammonium salts, depending on the nucleophile used.
Oxidation and Reduction Reactions: The products vary based on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry: N,N,N-Triethylpropan-1-aminium chloride is used as a phase transfer catalyst in organic synthesis. It facilitates the transfer of reactants between different phases, enhancing the reaction rate and yield.
Biology: In biological research, this compound is used in the preparation of molecularly imprinted polymers (MIPs) for the selective recognition of target molecules. These MIPs are used in various analytical and separation techniques.
Industry: In the industrial sector, this compound is used in the production of surfactants, detergents, and other cleaning agents
Mecanismo De Acción
The mechanism of action of N,N,N-Triethylpropan-1-aminium chloride involves its interaction with various molecular targets. As a quaternary ammonium compound, it can interact with negatively charged molecules, such as nucleic acids and proteins. This interaction can lead to changes in the structure and function of these molecules, which can be exploited in various applications, such as drug delivery and molecular recognition.
Comparación Con Compuestos Similares
- N,N,N-Trimethylpropan-1-aminium chloride
- N,N,N-Diethylpropan-1-aminium chloride
- N,N,N-Triethylbutan-1-aminium chloride
Comparison: N,N,N-Triethylpropan-1-aminium chloride is unique due to the presence of three ethyl groups, which provide it with distinct chemical and physical properties. Compared to N,N,N-Trimethylpropan-1-aminium chloride, the triethyl derivative has a larger molecular size and different solubility characteristics. This can influence its reactivity and interactions with other molecules. Similarly, the presence of different alkyl groups in related compounds can lead to variations in their applications and effectiveness in different fields.
Propiedades
Número CAS |
88071-67-4 |
|---|---|
Fórmula molecular |
C9H22ClN |
Peso molecular |
179.73 g/mol |
Nombre IUPAC |
triethyl(propyl)azanium;chloride |
InChI |
InChI=1S/C9H22N.ClH/c1-5-9-10(6-2,7-3)8-4;/h5-9H2,1-4H3;1H/q+1;/p-1 |
Clave InChI |
NJUSGBMPCXZAFE-UHFFFAOYSA-M |
SMILES canónico |
CCC[N+](CC)(CC)CC.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


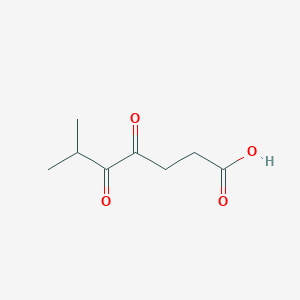
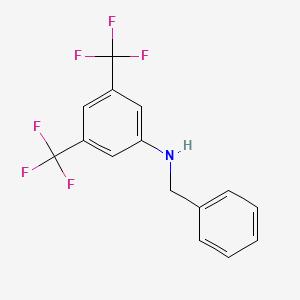

![N-[4-(Benzylsulfamoyl)phenyl]-3,4-dichlorobenzamide](/img/structure/B14385193.png)
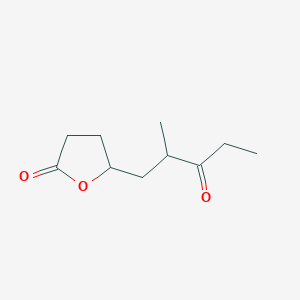
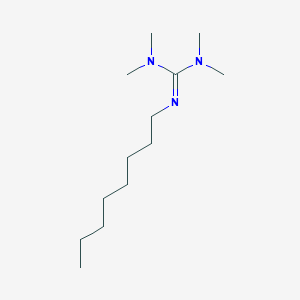
![6-(3-Bromophenyl)-4-[(prop-2-en-1-yl)sulfanyl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B14385204.png)
![N-Bicyclo[2.2.1]heptan-2-yl-N-[(4-bromophenyl)methyl]-N'-phenylurea](/img/structure/B14385219.png)


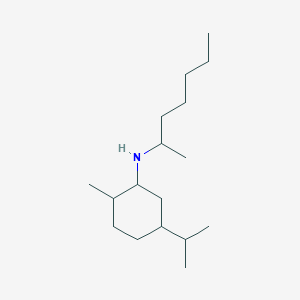


![3,4-Dibromo-1-[(dimethoxyphosphorothioyl)oxy]-1H-pyrazole](/img/structure/B14385266.png)
